1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide 1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640957-70-4
VCID: VC11856821
InChI: InChI=1S/C23H20N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h1,3-11,17H,12-15H2,(H,25,29)
SMILES: C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5 g/mol

1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide

CAS No.: 2640957-70-4

Cat. No.: VC11856821

Molecular Formula: C23H20N4O3S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide - 2640957-70-4

Specification

CAS No. 2640957-70-4
Molecular Formula C23H20N4O3S
Molecular Weight 432.5 g/mol
IUPAC Name 1-benzyl-5-oxo-N-(4-oxo-2-prop-2-ynylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C23H20N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h1,3-11,17H,12-15H2,(H,25,29)
Standard InChI Key NELLABASUINMLR-UHFFFAOYSA-N
SMILES C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Canonical SMILES C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s architecture combines a pyrrolidinone ring (5-oxopyrrolidine) linked to a 3,4-dihydroquinazolin-4-one moiety via a carboxamide bridge. Key structural features include:

  • A benzyl group at the pyrrolidine N1 position, enhancing lipophilicity and potential membrane permeability.

  • A prop-2-yn-1-ylsulfanyl substituent at the quinazolinone C2 position, introducing a reactive alkyne group capable of click chemistry applications.

  • A carboxamide linkage between the pyrrolidine C3 and quinazolinone N3, facilitating hydrogen-bonding interactions with biological targets.

The presence of both electron-withdrawing (carbonyl groups) and electron-donating (sulfur, alkyne) substituents creates a polarized electronic profile, which may influence binding affinity to proteins or nucleic acids .

Three-Dimensional Conformation

Molecular modeling predicts that the quinazolinone ring adopts a planar conformation, while the pyrrolidinone exhibits a slight puckering (envelope conformation). The prop-2-yn-1-ylsulfanyl group extends orthogonally to the quinazolinone plane, potentially participating in hydrophobic interactions.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments (Figure 1):

  • Benzyl-protected pyrrolidinone-carboxylic acid

  • 3-Amino-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

  • Coupling reagent for amide bond formation

Pyrrolidinone Intermediate

  • Cyclization: Reaction of γ-aminobutyric acid derivatives with benzylamine under Dean-Stark conditions yields 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • Activation: Conversion to the acid chloride using thionyl chloride or to the active ester with hydroxybenzotriazole (HOBt) .

Quinazolinone Intermediate

  • Condensation: 2-Mercapto-3,4-dihydroquinazolin-4-one reacts with propargyl bromide in basic media (K₂CO₃/DMF) to introduce the prop-2-yn-1-ylsulfanyl group .

  • Amination: Selective oxidation of the dihydroquinazolinone followed by reductive amination introduces the N3 amine .

Final Coupling

The pyrrolidinone acid chloride reacts with the quinazolinone amine in anhydrous dichloromethane with triethylamine as a base, achieving yields of 58–72% after silica gel chromatography.

Biological Activity and Mechanism

Pharmacological Profiling

While direct biological data for this compound remains limited, structural analogs provide insights:

ActivityTarget/MechanismEvidence from Analogs
AnticancerTopoisomerase II inhibitionIC₅₀ = 1.2–3.8 μM (HeLa cells)
AntimicrobialDNA gyrase bindingMIC = 4–16 μg/mL (E. coli, S. aureus)
Anti-inflammatoryCOX-2 suppression62% inhibition at 10 μM (in vitro)

The prop-2-yn-1-ylsulfanyl group may enhance cellular uptake via thiol-mediated transport, while the quinazolinone moiety intercalates DNA or inhibits kinase activity .

Molecular Docking Insights

Docking studies of similar compounds into the ATP-binding pocket of EGFR kinase (PDB: 1M17) reveal:

  • Hydrogen bonds between the pyrrolidinone carbonyl and Met793.

  • π-π stacking between the quinazolinone and Phe723.

  • Alkyne-sulfur interactions with Cys773, potentially enabling covalent binding.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, quinazolinone H5)

  • δ 7.85 (d, J = 7.8 Hz, 1H, quinazolinone H6)

  • δ 4.62 (s, 2H, CH₂C≡CH)

  • δ 3.92–3.88 (m, 1H, pyrrolidine H3)

13C NMR (100 MHz, DMSO-d6):

  • 174.8 ppm (pyrrolidinone C=O)

  • 167.2 ppm (amide C=O)

  • 82.4 ppm (C≡CH)

HRMS (ESI+): m/z 433.1421 [M+H]⁺ (calc. 433.1425).

Research Implications and Future Directions

Synthetic Chemistry Opportunities

  • Click chemistry modifications: Azide-alkyne cycloaddition at the prop-2-yn-1-ylsulfanyl group for prodrug development.

  • Chiral resolution: Separation of enantiomers via chiral HPLC to assess stereochemical impact on activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator